1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride
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Overview
Description
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and pyridine ring system. The hydrochloride salt form enhances its solubility, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The final product is often purified through recrystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can form complexes with proteins such as bovine serum albumin through electrostatic interactions and hydrogen bonding . These interactions can alter the protein’s conformation and function, leading to various biological effects. Additionally, the compound’s ability to inhibit bacterial DNA gyrase suggests its potential as an antibacterial agent .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFJJULVHCBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-95-5 |
Source
|
Record name | 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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